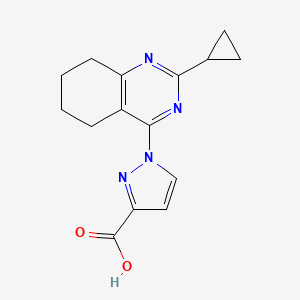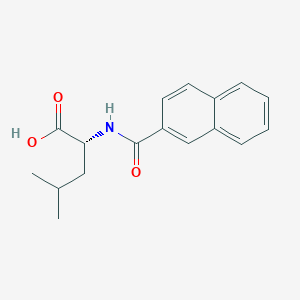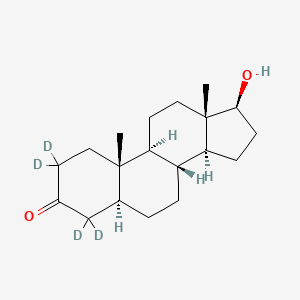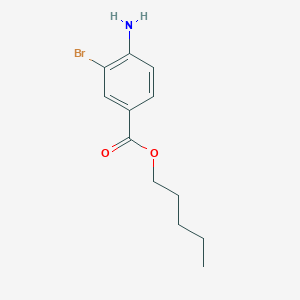
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a chiral center, which is bonded to a 3,4-difluorophenyl group and a hydroxypropan-2-yl group. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Formation of the Chiral Intermediate: The chiral intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is synthesized through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases.
Carbamate Formation: The chiral intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic approaches to enhance yield and enantioselectivity. For instance, Escherichia coli cells expressing mutant ketoreductases can be used to reduce the ketone precursor to the chiral alcohol with high optical purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to the hydroxy group.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the chiral alcohol.
Substitution: The major products are the substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral center makes it valuable for studying enzyme-catalyzed reactions and stereoselectivity.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it an effective modulator of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol: An intermediate in the synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate.
3,4-Difluorophenyl isocyanate: A versatile reagent used in the synthesis of various fluorinated compounds.
Uniqueness
This compound is unique due to its combination of a chiral center, fluorinated phenyl ring, and carbamate group. This combination imparts the compound with high stability, reactivity, and selectivity, making it valuable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C14H19F2NO3 |
|---|---|
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1 |
Clé InChI |
PHMGUGRPNIYHDF-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)


![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)

![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)





![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

